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Abstract
This technical guide provides a comprehensive examination of the molecular structure and

conformational landscape of 2-benzyloxyaniline (CAS No. 20012-63-9). As a key intermediate

in organic synthesis and a scaffold of interest in medicinal chemistry, a thorough understanding

of its three-dimensional architecture is paramount for predicting its reactivity, molecular

interactions, and biological activity.[1][2] This document synthesizes theoretical principles with

practical, field-proven methodologies for the characterization of 2-benzyloxyaniline, tailored

for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Benzyloxyaniline
2-Benzyloxyaniline, also known as 2-(phenylmethoxy)benzenamine, is an aromatic compound

featuring a benzyloxy group ortho to an amino group on a benzene ring.[1] Its molecular

formula is C₁₃H₁₃NO, and it has a molecular weight of 199.25 g/mol .[3][4] This structural

arrangement is of particular interest due to the potential for intramolecular interactions that

dictate the molecule's preferred conformation and, consequently, its physicochemical

properties.
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The aniline motif is a prevalent substructure in pharmaceuticals, though it can be susceptible to

metabolic liabilities.[5] The specific ortho-benzyloxy substitution in 2-benzyloxyaniline
presents a unique scaffold that has been explored in the context of drug discovery. For

instance, derivatives of hydroxyl-benzyloxybenzyl aniline have been designed as

multifunctional agents for potential therapeutic applications, such as in Parkinson's disease,

exhibiting properties like monoamine oxidase B (MAO-B) inhibition and antioxidant activity.[2][6]

Understanding the foundational structure of 2-benzyloxyaniline is a critical first step in the

rational design of such novel therapeutic agents.

Molecular Structure and Physicochemical
Properties
The fundamental structure of 2-benzyloxyaniline consists of an aniline ring and a benzyl

group linked by an ether oxygen. This seemingly simple arrangement gives rise to a complex

interplay of electronic and steric effects that define its properties.

Core Structural Features
The molecule's connectivity is confirmed by its SMILES notation, Nc1ccccc1OCc2ccccc2, and

its InChIKey, PLPVLSBYYOWFKM-UHFFFAOYSA-N.[7] The key structural components

include:

An aniline moiety, which acts as a hydrogen bond donor.

An ether linkage, where the oxygen atom can act as a hydrogen bond acceptor.

A benzyl group, which introduces significant steric bulk and conformational flexibility.

The presence of both a hydrogen bond donor (-NH₂) and an acceptor (-O-) in an ortho-

arrangement strongly suggests the potential for an intramolecular hydrogen bond (IMHB).[8][9]

This interaction is a dominant factor in controlling the molecule's conformation.

Physicochemical Data
A summary of the key physicochemical properties of 2-benzyloxyaniline is presented in Table

1. This data is crucial for its handling, storage, and application in synthetic protocols.
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Property Value Reference(s)

CAS Number 20012-63-9 [1][3][10]

Molecular Formula C₁₃H₁₃NO [1][4]

Molecular Weight 199.25 g/mol [1][4]

Appearance
White to gray to brown

crystalline powder
[1]

Melting Point 35-39 °C [1][3][10][11]

Boiling Point 113 °C at 0.1 mmHg [1][11]

Density 1.129 g/cm³ [1]

Solubility

Slightly soluble in Chloroform,

Dichloromethane, Ethyl

Acetate

[1]

pKa 4.40 ± 0.10 (Predicted) [1]

Conformational Analysis: The Role of Intramolecular
Hydrogen Bonding
The conformational flexibility of 2-benzyloxyaniline is primarily governed by rotation around

the C(aryl)-O, O-C(benzyl), and C(aryl)-N bonds. However, the most significant conformational

determinant is the formation of an intramolecular hydrogen bond between one of the N-H

protons of the amino group and the ether oxygen atom.

The N-H···O Intramolecular Hydrogen Bond
An intramolecular hydrogen bond (IMHB) is a non-covalent interaction that can significantly

stabilize a molecule's conformation, impacting its geometry, energy, and properties.[9] In 2-
benzyloxyaniline, the proximity of the -NH₂ and -OCH₂Ph groups allows for the formation of a

pseudo-six-membered ring, as depicted in the diagram below. This interaction restricts the

rotation around the C(aryl)-O and C(aryl)-N bonds, leading to a more planar and rigid structure

in that region of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.lookchem.com/casno20012-63-9.html
https://www.chemsynthesis.com/base/chemical-structure-7762.html
https://www.sigmaaldrich.com/AU/en/product/chemscenellcpreferredpartner/ciah987efabc?context=bbe
https://www.lookchem.com/casno20012-63-9.html
https://www.chemscene.com/product/20012-63-9.html
https://www.lookchem.com/casno20012-63-9.html
https://www.chemscene.com/product/20012-63-9.html
https://www.lookchem.com/casno20012-63-9.html
https://www.lookchem.com/casno20012-63-9.html
https://www.chemsynthesis.com/base/chemical-structure-7762.html
https://www.sigmaaldrich.com/AU/en/product/chemscenellcpreferredpartner/ciah987efabc?context=bbe
https://store.apolloscientific.co.uk/product/2-benzyloxyaniline
https://www.lookchem.com/casno20012-63-9.html
https://store.apolloscientific.co.uk/product/2-benzyloxyaniline
https://www.lookchem.com/casno20012-63-9.html
https://www.lookchem.com/casno20012-63-9.html
https://www.lookchem.com/casno20012-63-9.html
https://www.benchchem.com/product/b016607?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304308/
https://www.benchchem.com/product/b016607?utm_src=pdf-body
https://www.benchchem.com/product/b016607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The strength of this IMHB is influenced by factors such as the N-H···O distance and the linearity

of the bond angle. While experimental crystallographic data for 2-benzyloxyaniline is not

readily available in the provided search results, analysis of similar ortho-substituted anilines

suggests that this IMHB is a highly probable and dominant conformational feature.[12][13]
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Caption: Conformational locking via intramolecular hydrogen bonding in 2-benzyloxyaniline.
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Conformational Isomers
Due to the rotational freedom of the benzyloxy group, different conformers can exist. The key

dihedral angles determining the overall shape are:

τ₁ (C5-C1-N-H): Describes the orientation of the amino group.

τ₂ (C1-C5-O-C6): Describes the orientation of the benzyl ether group relative to the aniline

ring.

τ₃ (C5-O-C6-C7): Describes the orientation of the benzyl ring.

Computational modeling, such as Density Functional Theory (DFT), can be employed to

calculate the potential energy surface and identify the lowest energy conformers. It is predicted

that the conformer stabilized by the N-H···O hydrogen bond would be the global minimum,

significantly more stable than conformers where this bond is absent. The presence of this IMHB

reduces the entropic penalty upon binding to a biological target, a strategy often utilized in

medicinal chemistry to enhance ligand affinity.[9]

Experimental Characterization Protocols
The structural and conformational features of 2-benzyloxyaniline can be elucidated through a

combination of spectroscopic and crystallographic techniques.

Synthesis of 2-Benzyloxyaniline
A reliable synthesis is the foundational step for any characterization study. The following

protocol outlines a common method for the preparation of 2-benzyloxyaniline.

Protocol 1: Synthesis via Williamson Ether Synthesis

Rationale: This is a classic and robust method for forming ethers. 2-Aminophenol is

deprotonated to form a more nucleophilic phenoxide, which then displaces a halide from

benzyl halide.

Step 1: Deprotonation. Dissolve 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent

such as DMF or acetone. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or

sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes.
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Step 2: Alkylation. Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction

mixture.

Step 3: Reaction. Heat the mixture to 50-60 °C and monitor the reaction by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Step 4: Workup. Cool the reaction to room temperature, pour it into water, and extract the

product with an organic solvent like ethyl acetate.

Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to yield pure 2-benzyloxyaniline.

Synthesis Workflow
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Deprotonation
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-benzyloxyaniline.

Spectroscopic Analysis
Spectroscopy provides invaluable information about the molecule's structure and bonding.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment

of hydrogen and carbon atoms, allowing for unambiguous structure confirmation.[14][15] The

chemical shift of the N-H protons can be a strong indicator of hydrogen bonding.

Protocol 2: NMR Sample Preparation and Data Acquisition

Sample Preparation: Dissolve 5-10 mg of purified 2-benzyloxyaniline in ~0.6 mL of

deuterated chloroform (CDCl₃) in an NMR tube.
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Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

Predicted Spectral Data:

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings,

a singlet for the benzylic -CH₂- protons (around 5.1 ppm), and a broad singlet for the -NH₂

protons. The chemical shift of the NH protons would be downfield compared to an aniline

without the potential for an IMHB, providing evidence for the hydrogen bond.

¹³C NMR: The spectrum would display 13 distinct signals corresponding to the different

carbon environments, confirming the molecular formula.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is particularly useful for identifying functional groups. The N-H

stretching frequency is sensitive to hydrogen bonding.[15]

Predicted Spectral Data: In a non-hydrogen-bonding environment, primary amines typically

show two N-H stretching bands (symmetric and asymmetric). In 2-benzyloxyaniline, the

presence of the IMHB would likely cause these bands to broaden and shift to lower

wavenumbers (e.g., 3300-3400 cm⁻¹) compared to a non-hydrogen-bonded reference

compound.

Single-Crystal X-ray Diffraction
Rationale: This is the gold standard for determining the precise three-dimensional structure

of a molecule in the solid state. It provides accurate measurements of bond lengths, bond

angles, and torsion angles, which would definitively confirm the presence and geometry of

the intramolecular hydrogen bond.[1]

Protocol 3: Crystal Growth and Data Collection

Crystal Growth: Grow single crystals of 2-benzyloxyaniline suitable for X-ray diffraction.

This is often achieved by slow evaporation of a saturated solution in a suitable solvent

system (e.g., hexane/ethyl acetate).
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at

a low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution and Refinement: Solve the crystal structure using direct methods and

refine the model against the collected data to obtain the final molecular structure.

Applications in Drug Discovery and Development
The structural and conformational insights of 2-benzyloxyaniline are directly applicable to drug

discovery. The aniline scaffold is a known "structural alert" due to potential metabolic activation

to reactive quinone-imines.[5] The benzyloxy group at the ortho position can influence this

metabolic profile by:

Steric Hindrance: The bulky benzyloxy group may sterically hinder the approach of

metabolizing enzymes like Cytochrome P450s.

Electronic Effects: The ether oxygen can modulate the electron density of the aniline ring.

Conformational Rigidity: The IMHB pre-organizes the molecule into a specific conformation,

which can lead to higher binding affinity and selectivity for a target protein by reducing the

entropic cost of binding.[9]

These features make the 2-benzyloxyaniline scaffold a valuable starting point for designing

new chemical entities with potentially improved safety and efficacy profiles.

Conclusion
2-Benzyloxyaniline is a molecule whose simple formula belies a rich and functionally

significant conformational landscape. Its structure is dominated by a probable intramolecular

hydrogen bond, which imparts a degree of pre-organization and rigidity. This guide has outlined

the key structural features, physicochemical properties, and state-of-the-art experimental

protocols for the comprehensive characterization of this important synthetic intermediate. For

researchers in medicinal chemistry and drug development, a deep understanding of these

foundational principles is essential for leveraging the 2-benzyloxyaniline scaffold to design the

next generation of therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cas 20012-63-9,2-BENZYLOXYANILINE | lookchem [lookchem.com]

2. researchgate.net [researchgate.net]

3. chemsynthesis.com [chemsynthesis.com]

4. chemscene.com [chemscene.com]

5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC
[pmc.ncbi.nlm.nih.gov]

6. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential
multifunctional agents for the treatment of Parkinson's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. 2-benzyloxyaniline [stenutz.eu]

8. dr.lib.iastate.edu [dr.lib.iastate.edu]

9. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

10. 2-(Benzyloxy)aniline | 20012-63-9 [sigmaaldrich.com]

11. 20012-63-9 Cas No. | 2-(Benzyloxy)aniline | Apollo [store.apolloscientific.co.uk]

12. chem.ucla.edu [chem.ucla.edu]

13. researchgate.net [researchgate.net]

14. benchchem.com [benchchem.com]

15. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Molecular structure and conformation of 2-
Benzyloxyaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-
benzyloxyaniline]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b016607?utm_src=pdf-custom-synthesis
https://www.lookchem.com/casno20012-63-9.html
https://www.researchgate.net/publication/367312501_Discovery_of_novel_2-hydroxyl-4-benzyloxybenzyl_aniline_derivatives_as_potential_multifunctional_agents_for_the_treatment_of_Parkinson's_disease
https://www.chemsynthesis.com/base/chemical-structure-7762.html
https://www.chemscene.com/product/20012-63-9.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549097/
https://pubmed.ncbi.nlm.nih.gov/36716641/
https://pubmed.ncbi.nlm.nih.gov/36716641/
https://pubmed.ncbi.nlm.nih.gov/36716641/
http://www.stenutz.eu/chem/solv6.php?name=2-benzyloxyaniline
https://dr.lib.iastate.edu/server/api/core/bitstreams/7ea38ad5-ceb6-45f5-bce7-331be8f5ac0d/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304308/
https://www.sigmaaldrich.com/AU/en/product/chemscenellcpreferredpartner/ciah987efabc?context=bbe
https://store.apolloscientific.co.uk/product/2-benzyloxyaniline
https://www.chem.ucla.edu/~jung/pdfs/372.pdf
https://www.researchgate.net/publication/244530106_Aluminium_and_gallium_compounds_of_salicylic_and_anthranilic_acids_Examples_of_weak_intra-molecular_hydrogen_bonding
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_NMR_Spectroscopic_Data_of_N_Benzylideneaniline.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_N_2_Heptyl_aniline.pdf
https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-benzyloxyaniline
https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-benzyloxyaniline
https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-benzyloxyaniline
https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-benzyloxyaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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